molecular formula C8H11ClN2O3S B11741441 N'-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride

N'-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride

Cat. No.: B11741441
M. Wt: 250.70 g/mol
InChI Key: ZATICYNBNOCGEP-UHFFFAOYSA-N
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Description

N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10N2O3S. It is known for its unique structure, which includes a methanesulfonyl group and a carboximidamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-methanesulfonylbenzonitrile with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-methylsulfonylbenzene-1-carboximidamide
  • N’-hydroxy-4-ethylsulfonylbenzene-1-carboximidamide
  • N’-hydroxy-4-propylsulfonylbenzene-1-carboximidamide

Uniqueness

N’-hydroxy-4-methanesulfonylbenzene-1-carboximidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it has a higher reactivity in certain chemical reactions and a broader range of applications in scientific research .

Properties

Molecular Formula

C8H11ClN2O3S

Molecular Weight

250.70 g/mol

IUPAC Name

N'-hydroxy-4-methylsulfonylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H10N2O3S.ClH/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H

InChI Key

ZATICYNBNOCGEP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl

Origin of Product

United States

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